Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 69386-75-0
VCID: VC21219000
InChI: InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
SMILES: C1CCN2C(=O)CC(=O)N2C1
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

CAS No.: 69386-75-0

Cat. No.: VC21219000

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione - 69386-75-0

Specification

CAS No. 69386-75-0
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
Standard InChI InChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
Standard InChI Key BSAGFTRPGKHANY-UHFFFAOYSA-N
SMILES C1CCN2C(=O)CC(=O)N2C1
Canonical SMILES C1CCN2C(=O)CC(=O)N2C1

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione features a bicyclic structure with a fused pyrazole-pyridazine ring system, containing two nitrogen atoms and two carbonyl groups. The molecule's IUPAC name is 5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione, indicating the tetrahydro nature of the pyridazine portion . The compound's structure contains a saturated six-membered ring fused with a five-membered ring containing two carbonyl groups, creating a rigid yet versatile molecular framework.

Physical and Chemical Properties

The compound has a molecular formula of C7H10N2O2 with a molecular weight of 154.17 g/mol . Its accurate mass is calculated as 154.074 . The bicyclic structure creates a three-dimensional conformation that influences its reactivity and binding properties in biological systems. The presence of two carbonyl groups contributes to its potential hydrogen bonding capabilities, while the nitrogen atoms provide sites for potential interactions with biological targets.

Identifiers and Nomenclature

Table 1. Chemical Identifiers of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione

IdentifierValue
CAS Number69386-75-0
PubChem CID9855532
IUPAC Name5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazine-1,3-dione
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
InChIInChI=1S/C7H10N2O2/c10-6-5-7(11)9-4-2-1-3-8(6)9/h1-5H2
InChIKeyBSAGFTRPGKHANY-UHFFFAOYSA-N
SMILESC1CCN2C(=O)CC(=O)N2C1
Alternative SMILESO=C1CC(=O)N2CCCCN12

Synthesis Methods

General Synthetic Approaches

The synthesis of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione typically involves the reaction of appropriate pyridazines with hydrazines under controlled conditions. These reactions generally require specific catalysts to promote the cyclization process that forms the bicyclic system. The synthetic pathway reflects the broader methods used for creating fused heterocyclic compounds in organic chemistry.

Reaction Conditions and Catalysts

While specific catalytic systems for this compound aren't detailed in the available search results, the synthesis likely follows established protocols for similar heterocyclic compounds. The reaction conditions would need careful control of temperature, solvent selection, and reaction time to optimize yield and purity. The formation of the bicyclic structure likely involves both condensation and cyclization steps that require appropriate catalysts to proceed efficiently.

Comparative Analysis with Related Heterocycles

Pyridazine-Containing Compounds in Drug Design

Pyridazine, a component of the target compound's structure, possesses unique physicochemical properties that make it attractive for drug design . Compared to other azines like pyridine, pyrimidine, and pyrazine, pyridazine has distinct characteristics including a higher dipole moment (4.22 D), which influences its interactions with biological targets .

Structural Advantages

The hexagonal topology in Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione reflects a privileged geometry found in both marketed and investigational drugs . This geometry provides multiple vectors for structural decoration, allowing for diverse substitution patterns that can optimize drug-like properties. The compound's structure offers complementarity to other diazine isomers, providing medicinal chemists with additional options for designing compounds with specific pharmacological profiles.

Research Applications

Current Research Focus

Recent studies have highlighted the versatility of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione in medicinal chemistry research. While specific research findings aren't detailed in the search results, the compound likely serves as an important tool in developing structure-activity relationships for heterocyclic compounds targeting various biological pathways.

Structure-Activity Relationships

The structure of Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione allows for strategic modifications that can alter its biological activity, pharmacokinetics, and physicochemical properties. By analyzing how structural changes affect biological activity, researchers can develop optimized derivatives with enhanced potency, selectivity, or bioavailability for specific therapeutic applications.

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